Cas no 1466429-90-2 (5-(2,2,2-Trifluoroethoxy)-3,4-dihydronaphthalen-1(2H)-one)

5-(2,2,2-Trifluoroethoxy)-3,4-dihydronaphthalen-1(2H)-one 化学的及び物理的性質
名前と識別子
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- 1(2H)-Naphthalenone, 3,4-dihydro-5-(2,2,2-trifluoroethoxy)-
- 5-(2,2,2-trifluoroethoxy)-3,4-dihydronaphthalen-1(2H)-one
- 5-(2,2,2-trifluoroethoxy)-3,4-dihydro-2H-naphthalen-1-one
- 5-(2,2,2-Trifluoroethoxy)-3,4-dihydronaphthalen-1(2H)-one
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- インチ: 1S/C12H11F3O2/c13-12(14,15)7-17-11-6-2-3-8-9(11)4-1-5-10(8)16/h2-3,6H,1,4-5,7H2
- InChIKey: XIPYAACACPGZOW-UHFFFAOYSA-N
- ほほえんだ: FC(COC1=CC=CC2C(CCCC=21)=O)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 288
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 3.6
5-(2,2,2-Trifluoroethoxy)-3,4-dihydronaphthalen-1(2H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T197605-125mg |
5-(2,2,2-Trifluoroethoxy)-3,4-dihydronaphthalen-1(2H)-one |
1466429-90-2 | 125mg |
$ 540.00 | 2022-06-03 | ||
TRC | T197605-250mg |
5-(2,2,2-Trifluoroethoxy)-3,4-dihydronaphthalen-1(2H)-one |
1466429-90-2 | 250mg |
$ 900.00 | 2022-06-03 |
5-(2,2,2-Trifluoroethoxy)-3,4-dihydronaphthalen-1(2H)-one 関連文献
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9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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5-(2,2,2-Trifluoroethoxy)-3,4-dihydronaphthalen-1(2H)-oneに関する追加情報
5-(2,2,2-Trifluoroethoxy)-3,4-dihydronaphthalen-1(2H)-one: A Comprehensive Overview
5-(2,2,2-Trifluoroethoxy)-3,4-dihydronaphthalen-1(2H)-one, also known by its CAS number 1466429-90-2, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a naphthoquinone skeleton with a trifluoroethoxy substituent. The presence of the trifluoroethoxy group introduces intriguing electronic and steric properties, making it a valuable molecule for various applications.
The synthesis of 5-(2,2,2-Trifluoroethoxy)-3,4-dihydronaphthalen-1(2H)-one involves a multi-step process that typically begins with the preparation of the naphthoquinone core. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact. For instance, researchers have employed transition metal catalysts to facilitate the coupling reactions necessary for constructing the naphthoquinone framework. These methods not only enhance yield but also improve the purity of the final product.
The electronic properties of this compound are particularly noteworthy. The trifluoroethoxy group is a strong electron-withdrawing substituent due to the electronegativity of fluorine atoms. This feature significantly influences the reactivity of the molecule in various chemical transformations. Recent studies have demonstrated that 5-(2,2,2-Trifluoroethoxy)-3,4-dihydronaphthalen-1(2H)-one can act as an effective mediator in redox reactions, making it a promising candidate for applications in electrochemistry and energy storage systems.
In terms of biological activity, this compound has shown potential as an antioxidant and anti-inflammatory agent. Experimental data indicate that it can scavenge free radicals and inhibit pro-inflammatory cytokines in vitro. These findings suggest that 5-(2,2,2-Trifluoroethoxy)-3,4-dihydronaphthalen-1(2H)-one could be developed into a therapeutic agent for conditions such as neurodegenerative diseases and cardiovascular disorders.
The material science applications of this compound are equally compelling. Its rigid aromatic structure and electron-withdrawing substituents make it suitable for use in organic semiconductors and optoelectronic devices. Researchers have explored its potential as a component in organic field-effect transistors (OFETs), where it exhibits favorable charge transport properties. Furthermore, its thermal stability makes it a candidate for high-temperature applications.
From an environmental standpoint, the synthesis and application of 5-(2,2,2-Trifluoroethoxy)-3,4-dihydronaphthalen-1(2H)-one are being optimized to minimize ecological impact. Green chemistry principles are increasingly being integrated into its production processes to reduce waste and energy consumption. For example, solvent-free reaction conditions and recyclable catalysts are being adopted to enhance sustainability.
In conclusion, 5-(2,2,2-Trifluoroethoxy)-3,4-dihydronaphthalen-1(2H)-one (CAS No: 1466429-90-
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